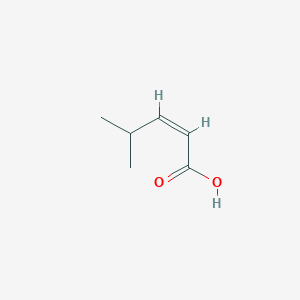

(Z)-4-Methylpent-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1775-44-6 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(Z)-4-methylpent-2-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3- |

InChI Key |

QAOXMQCWUWZZNC-ARJAWSKDSA-N |

SMILES |

CC(C)C=CC(=O)O |

Isomeric SMILES |

CC(C)/C=C\C(=O)O |

Canonical SMILES |

CC(C)C=CC(=O)O |

density |

0.950-0.960 |

melting_point |

35 °C 35°C |

Other CAS No. |

10321-71-8 |

physical_description |

Solid Colourless liquid; Fatty fruity aroma |

Pictograms |

Corrosive |

solubility |

Slightly soluble in water Soluble (in ethanol) |

Synonyms |

4-METHYLPENT-2-ENOIC ACID |

Origin of Product |

United States |

Stereochemical Investigations and Conformational Analysis

Elucidation of Z-Configuration and Geometric Isomerism

The defining characteristic of (Z)-4-Methylpent-2-enoic acid is the 'Z' configuration of its carbon-carbon double bond, which gives rise to geometric isomerism. The elucidation of this specific arrangement is achieved through a combination of advanced spectroscopic techniques.

Spectroscopic Methodologies for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for assigning the stereochemistry of alkenes. In the ¹H NMR spectrum of α,β-unsaturated systems, the magnitude of the coupling constant (J-value) between the vinylic protons is a key indicator of geometry. For cis-isomers, like the Z-isomer of 4-methylpent-2-enoic acid, the vicinal coupling constant (³J) between the protons on the double bond is typically in the range of 7-12 Hz. In contrast, the corresponding trans-isomer would exhibit a larger coupling constant, generally between 12-18 Hz.

Infrared spectroscopy also provides clues to the stereochemistry. The C=C stretching vibration in the IR spectrum can sometimes differentiate between cis and trans isomers. Furthermore, the out-of-plane C-H bending vibrations are often characteristic; cis-isomers tend to show a strong absorption band in a different region compared to their trans counterparts.

Confirmation of Z-Configuration through Nuclear Overhauser Effect (NOE) Studies

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule. pearson.com In an NOE experiment, irradiating a specific proton nucleus can lead to an enhancement of the signal of other protons that are close in space (typically within 5 Å). pearson.com For this compound, an NOE would be expected between the vinylic proton at C2 and the methine proton at C4, as these protons are on the same side of the double bond. This spatial closeness is a direct consequence of the Z-configuration. The observation of this NOE signal provides unambiguous confirmation of the cis arrangement of the substituents around the double bond. Two-dimensional NOESY experiments are particularly effective in identifying such correlations. nih.gov

Determination of Absolute Configuration using Electronic Circular Dichroism (ECD)

While this compound itself is not chiral, if a chiral center were introduced into the molecule, Electronic Circular Dichroism (ECD) would be a crucial technique for determining its absolute configuration. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govspectroscopyeurope.com The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. spectroscopyeurope.com

For chiral α,β-unsaturated carboxylic acids, the electronic transitions of the conjugated chromophore are influenced by the stereochemistry of the molecule, leading to a unique ECD spectrum. rsc.org By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for each possible enantiomer, the absolute configuration can be confidently assigned. nih.govmdpi.com This approach has become a reliable tool in the structural elucidation of complex chiral molecules. mdpi.com

Comparative Analysis of Isomeric Forms and Their Chemical Distinctions

This compound and its geometric isomer, (E)-4-Methylpent-2-enoic acid, share the same molecular formula and connectivity but differ in the spatial arrangement of their substituents around the C2=C3 double bond. This difference in geometry leads to distinct physical and chemical properties.

The physical properties of the two isomers, such as melting point, boiling point, and density, are typically different due to variations in their molecular packing in the solid state and intermolecular forces in the liquid state.

| Property | This compound | (E)-4-methylpent-2-enoic acid |

| Melting Point | 35 °C nih.gov | Not available |

| Boiling Point | 203-204 °C nih.gov | Not available |

| Density | 0.950-0.960 g/cm³ nih.gov | Not available |

| Refractive Index | 1.442-1.453 nih.gov | Not available |

This table presents available physical property data for the isomers.

Spectroscopically, the most significant distinction lies in their ¹H NMR spectra, specifically the coupling constants between the vinylic protons as discussed earlier. Their ¹³C NMR chemical shifts may also show subtle differences.

In terms of chemical reactivity, the different spatial arrangements can influence the accessibility of the reacting centers to reagents, potentially leading to different reaction rates or even different products in stereoselective reactions. The Z-isomer, being generally less thermodynamically stable than the E-isomer due to steric strain, might be expected to have a higher ground-state energy.

Theoretical and Computational Approaches to Conformational Landscapes

To gain a deeper understanding of the three-dimensional structure and flexibility of this compound, theoretical and computational methods are employed. These approaches allow for the exploration of the molecule's potential energy surface and the identification of its most stable conformations.

Quantum Chemical Calculations (e.g., AM1, DFT) for Structural Insights

Quantum chemical calculations, such as the semi-empirical Austin Model 1 (AM1) and the more rigorous Density Functional Theory (DFT), are powerful tools for investigating molecular structures and energies. wikipedia.orgresearchgate.net These methods can be used to calculate the geometries of different possible conformers of this compound and their relative energies.

DFT calculations, in particular, can provide accurate predictions of molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. nih.gov By performing a conformational search, computational chemists can identify the lowest energy conformers and understand the rotational barriers around single bonds, such as the C3-C4 bond. This provides a detailed picture of the molecule's conformational landscape and the relative populations of different conformers at a given temperature. Such computational studies are invaluable for interpreting experimental data and gaining insights into the molecule's behavior. nih.gov

Conformational Behavior and Energy Minimization Studies

The primary degrees of freedom that dictate the conformational space of this compound are the rotations around the C2-C3 and C3-C4 single bonds, as well as the orientation of the carboxylic acid group and the isopropyl group.

A crucial aspect of the conformational analysis of (Z)-alkenes is the presence of allylic strain, specifically A¹,³ strain. This type of strain arises from steric repulsion between a substituent on an sp²-hybridized carbon and a substituent on an adjacent sp³-hybridized carbon. In the case of this compound, this would involve interactions between the substituents on C2 and C4. Due to the cis (or Z) configuration of the double bond, certain conformations can lead to significant steric hindrance. For instance, a syn-eclipsed conformation, where the substituents on the C2-C3 bond are eclipsed, can be highly destabilized due to the close proximity of the groups on either side of the double bond.

Studies on analogous molecules like (Z)-2-pentene have shown that the energetic profile is significantly different from their (E)-isomers. For (Z)-2-pentene, the syn-eclipsed conformer is substantially raised in energy due to this 1,3-steric strain between the methyl groups across the double bond. Consequently, the lowest energy conformation is often found to be a perpendicular or gauche arrangement, which alleviates this steric clash. This suggests that for this compound, conformations that minimize the interaction between the carboxylic acid group (or its adjacent methylene (B1212753) group) and the isopropyl group will be favored.

The orientation of the carboxylic acid group itself is another important conformational feature. Ab initio studies on various carboxylic acids have shown a general preference for a planar syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen. This preference is often attributed to a stabilizing intramolecular hydrogen bond-like interaction. While an anti conformation is also possible, it is generally higher in energy, though the energy difference can be influenced by the solvent.

Energy minimization studies, typically performed using computational chemistry methods such as density functional theory (DFT) or ab initio calculations, would be necessary to precisely quantify the rotational energy barriers and the relative energies of the stable conformers of this compound. Such studies would map the potential energy surface as a function of the key dihedral angles, identifying the local and global energy minima.

Based on the analysis of analogous compounds, an illustrative representation of the types of conformers and their hypothetical relative energies for rotation around the C2-C3 bond in this compound is presented in the table below. It is important to note that these values are not from direct experimental or computational studies on this specific molecule but are intended to demonstrate the concepts of conformational analysis.

| Conformer | Dihedral Angle (H-C2-C3-H) | Hypothetical Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Perpendicular | ~90° | 0.0 | Minimized A¹,³ strain; likely the most stable conformer. |

| Anti-Staggered | 180° | ~2.1 | Slightly higher energy due to some steric interactions. |

| Eclipsed | 60° | ~2.5 | Increased torsional strain. |

| Syn-Eclipsed | 0° | >4.0 | Significant A¹,³ steric strain, highly destabilized. |

| Gauche | ~120° | Highest Energy | Substantial steric repulsion. |

This hypothetical data illustrates that the conformational landscape is dominated by the need to avoid the severe steric clash inherent in the syn-eclipsed conformation of a (Z)-alkene. The most stable conformers are those that arrange the bulky groups as far apart as possible. A comprehensive understanding of the conformational behavior and energy minimization of this compound would require dedicated computational and spectroscopic studies.

Synthetic Strategies and Methodologies

Established Synthetic Pathways for (Z)-4-Methylpent-2-enoic Acid

Established methods for the synthesis of α,β-unsaturated carboxylic acids often provide a foundation for producing specific isomers like this compound. These routes are characterized by their reliability and have been refined over time.

Dehydration-Based Routes from Saturated Carboxylic Acid Precursors

Dehydration of β-hydroxy carboxylic acids is a classical and direct method for introducing a double bond into a carboxylic acid framework. While this method can lead to a mixture of (E) and (Z) isomers, the reaction conditions can sometimes be tuned to favor one over the other. The specific application of this route to this compound would involve the synthesis of 3-hydroxy-4-methylpentanoic acid followed by a controlled dehydration step. The challenge lies in achieving high stereoselectivity for the Z-isomer.

Olefin Metathesis Approaches in Analog Synthesis

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. While direct synthesis of this compound via this method is not prominently documented, its application in the synthesis of analogous unsaturated acids demonstrates its potential. Cross-metathesis between a suitable olefin precursor and an α,β-unsaturated ester, followed by hydrolysis, could theoretically yield the desired acid. For instance, the cross-metathesis of isobutylene (B52900) with an acrylic acid derivative using a ruthenium-based catalyst could be envisioned. However, controlling the stereochemistry to favor the (Z)-isomer can be challenging and often depends on the catalyst and substrate structure. chemrxiv.orgresearchgate.net Studies on related systems have shown that achieving high Z-selectivity in cross-metathesis often requires specialized catalysts or substrate modifications. chemrxiv.org

Emerging Synthetic Methodologies for the Chemical Compound

Recent advancements in synthetic organic chemistry have introduced more sophisticated and selective methods for the synthesis of specific olefin isomers. These emerging techniques offer greater control over the stereochemical outcome.

Palladium-Catalyzed Cross-Coupling Reactions for Acid Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable for the stereospecific formation of C-C bonds. nih.govsioc-journal.cn A plausible strategy for synthesizing this compound derivatives involves the coupling of a (Z)-vinyl halide or triflate with a suitable organoboron reagent. For example, the Suzuki-Miyaura coupling of a (Z)-2-bromoacrylic acid ester with isopropylboronic acid or a related derivative in the presence of a palladium catalyst and a base would be a direct route. nih.gov The success of this approach hinges on the availability of the stereochemically pure (Z)-vinyl halide and the optimization of reaction conditions to prevent isomerization. uwindsor.ca The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and preserving the stereointegrity of the double bond. nih.govrsc.org

Wittig Olefination Strategies in Synthetic Routes

The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method for forming a carbon-carbon double bond with predictable stereochemistry. nih.gov To synthesize this compound, a stabilized ylide would typically be reacted with isobutyraldehyde (B47883). Stabilized ylides generally favor the formation of the (E)-isomer. However, modifications to the Wittig reaction, such as the Schlosser modification, or the use of non-stabilized ylides under specific conditions (e.g., in the absence of lithium salts), can favor the (Z)-isomer. orgsyn.org Another approach is the Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, which often provides excellent E-selectivity but can be tuned for Z-selectivity with certain phosphonates and reaction conditions. chemrxiv.org For example, reacting isobutyraldehyde with a phosphonate ester of acetic acid under conditions that favor the Z-outcome would be a viable route. aidic.itprepchem.com

Stereoselective Synthesis of this compound

The stereoselective synthesis of the (Z)-isomer of 4-methylpent-2-enoic acid presents a notable challenge due to the thermodynamic preference for the formation of the (E)-isomer in many standard olefination reactions. However, several synthetic methodologies can be employed to achieve high (Z)-selectivity, primarily through modifications of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These methods typically involve the reaction of isobutyraldehyde with a suitable phosphorus-stabilized carbanion.

One of the most effective and widely adopted strategies for synthesizing (Z)-α,β-unsaturated esters is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. conicet.gov.arresearchgate.net This method utilizes phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether. researchgate.net The reaction of such a phosphonate with isobutyraldehyde would proceed under kinetically controlled conditions to favor the formation of the (Z)-alkene. The resulting ester can then be hydrolyzed to the target carboxylic acid.

Another viable approach is the use of Z-selective Wittig reactions. wikipedia.org With unstabilized or semi-stabilized ylides, the Wittig reaction often yields the (Z)-alkene with moderate to high selectivity, particularly when the reaction is performed in polar aprotic solvents in the presence of lithium salts. wikipedia.org For the synthesis of this compound, this would involve the reaction of isobutyraldehyde with a carboxymethyl-substituted phosphonium (B103445) ylide.

A documented synthesis of a structurally related compound, methyl (Z)-2-(bromomethyl)-4-methylpent-2-enoate, utilizes a Baylis-Hillman type reaction followed by further transformations, showcasing a different route to a Z-configured alkene starting from isobutyraldehyde and methyl acrylate (B77674). orgsyn.org While not a direct synthesis of the target acid, this highlights the utility of isobutyraldehyde as a key starting material in building the desired carbon skeleton with Z-geometry.

Furthermore, a Horner-Wadsworth-Emmons reaction has been reported for the synthesis of a mixture of (E) and (Z) isomers of 2-(2-methylpropyl)-4-methyl-pent-2-enoic acid methyl ester, by reacting 4-methyl-2-(diethylphosphono)pentanoic acid methyl ester with isobutyraldehyde. prepchem.com Although this specific procedure does not yield a high Z:E ratio, it establishes a valid synthetic connection that could be optimized for Z-selectivity by employing Still-Gennari conditions. conicet.gov.armdpi.com

The following table summarizes representative conditions for Z-selective olefination reactions applicable to the synthesis of this compound or its ester precursors.

| Reaction Type | Aldehyde | Reagent | Base/Conditions | Solvent | Product | Z:E Ratio |

| Still-Gennari HWE | Isobutyraldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | Methyl (Z)-4-methylpent-2-enoate | >95:5 (Typical) |

| Modified Wittig | Isobutyraldehyde | (Carboxymethyl)triphenylphosphonium bromide | NaH | DMF/THF | This compound | >90:10 (Typical) |

| Peterson Olefination | Isobutyraldehyde | (Triphenylsilyl)acetamides | s-BuLi | THF | N,N-Dialkyl-(Z)-4-methylpent-2-enamide | Up to 92:8 |

This table presents plausible reaction conditions based on established methodologies for Z-selective olefination reactions. conicet.gov.arresearchgate.netwikipedia.orgmdpi.comnih.gov The Z:E ratios are typical for these types of reactions and may vary based on specific substrate and reaction optimization.

The choice of method depends on the desired scale, available reagents, and required purity of the final product. Subsequent hydrolysis of the resulting ester or amide under either acidic or basic conditions would yield the final target compound, this compound.

Chemical Reactivity and Mechanistic Studies

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is the primary site for reactions such as esterification and hydrolysis (of its ester derivatives).

(Z)-4-Methylpent-2-enoic acid can be converted to its corresponding esters through various standard esterification methods. These reactions typically involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The carboxyl group can react with an alcohol to form an acrylate (B77674) ester. wikipedia.org

One of the most common methods is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is reversible, and the equilibrium is driven towards the ester product by removing water as it is formed.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. This method is generally faster and not reversible but requires an additional synthetic step.

Research on related α,β-unsaturated systems demonstrates these principles. For instance, the synthesis of various unsaturated esters has been achieved through methods like the Wittig reaction or Cadiot–Chodkiewicz coupling of precursor molecules to form the ester directly. organic-chemistry.orgrsc.org In one documented synthesis, a related compound, 4-methyl-2-(diethylphosphono)pentanoic acid methyl ester, was reacted with isobutyraldehyde (B47883) in the presence of sodium hydride to produce the E and Z isomers of 2-(2-methylpropyl)-4-methyl-pent-2-enoic acid methyl ester. prepchem.com

Table 1: Examples of Esterification Conditions for Related Unsaturated Carboxylic Acids

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| α,β-Unsaturated Aldehyde | Diazoacetate, Ruthenium catalyst, Triphenylphosphine | 1,3-Dienoic Ester | organic-chemistry.org |

| Methyl (Z)-pent-2-en-4-ynoate | 1-Bromopent-1-yne, CuCl, n-Butylamine | (2Z)-Lachnophyllum methyl ester | rsc.org |

| 4-Methyl-2-(diethylphosphono)pentanoic acid methyl ester | Isobutyraldehyde, Sodium Hydride, THF | E/Z 2-(2-methylpropyl)-4-methyl-pent-2-enoic acid methyl ester | prepchem.com |

The ester derivatives of this compound can be hydrolyzed back to the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base. dalalinstitute.com

Base-Catalyzed Hydrolysis (Saponification) : This is an essentially irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. masterorganicchemistry.compressbooks.pub The mechanism involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the alkoxide ion (RO⁻) to yield the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. masterorganicchemistry.compressbooks.pub

A study on a related compound, (Z)-ethyl 3-cyano-5-methylhex-2-enoate, demonstrated its hydrolysis to the sodium salt of (Z)-3-cyano-5-methylhex-2-enoic acid using aqueous NaOH in methanol (B129727) at room temperature, achieving a 52% yield. semanticscholar.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification and is a reversible process. dalalinstitute.compressbooks.pub The reaction is carried out by heating the ester in water with a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. pressbooks.pub

Reactions Involving the Carbon-Carbon Double Bond

The conjugated C=C double bond in this compound is susceptible to a variety of addition reactions, including hydrogenation, oxidation, and both electrophilic and nucleophilic additions.

The carbon-carbon double bond of this compound can be reduced to yield the corresponding saturated carboxylic acid, 4-methylpentanoic acid. This is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation : This reaction involves treating the unsaturated acid with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). For example, the partial hydrogenation of a related bioreduction product was achieved using Pd on C in isopropanol (B130326) to yield the saturated derivative. semanticscholar.org

Chemoselective Reduction : The α,β-unsaturated system allows for selective reduction. While catalytic hydrogenation typically reduces the C=C bond, other reagents can target the carboxylic acid group. Biocatalytic systems using ene-reductases can reduce the C=C bond asymmetrically. nih.gov Furthermore, robust biocatalytic systems have been developed for the reduction of α,β-unsaturated carboxylic acids to either the corresponding allylic alcohols or the fully saturated alcohols. rsc.orgrsc.org

Copper hydride (CuH) catalyzed reactions have emerged as a powerful tool for the asymmetric reduction of α,β-unsaturated carboxylic acids. These reactions can produce β-chiral saturated aldehydes with high enantioselectivity, proceeding through a proposed ketene (B1206846) intermediate. organic-chemistry.orgacs.orgnih.gov

Table 2: Reduction Methods for α,β-Unsaturated Carboxylic Acids

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Saturated Carboxylic Acid | semanticscholar.org |

| Asymmetric Reduction | Copper Hydride (CuH) Complex | β-Chiral Saturated Aldehyde | acs.orgnih.gov |

| Biocatalytic Reduction | Ene-reductases / Whole-cell systems | Saturated Carboxylic Acid or Saturated/Allylic Alcohol | nih.govrsc.orgrsc.org |

The double bond can undergo oxidative cleavage, leading to smaller carbonyl-containing fragments.

Ozonolysis : A common method for cleaving C=C bonds is ozonolysis. masterorganicchemistry.com Treatment of this compound with ozone (O₃) would form a primary ozonide intermediate, which rearranges to a secondary ozonide. The subsequent work-up determines the final products. researchgate.net

Reductive Work-up (e.g., with dimethyl sulfide, (CH₃)₂S, or zinc/water): This would cleave the double bond to yield isobutyraldehyde and glyoxylic acid.

Oxidative Work-up (e.g., with hydrogen peroxide, H₂O₂): This would yield isobutyric acid and oxalic acid. masterorganicchemistry.com

Studies on the ozonolysis of structurally similar α,β-unsaturated ketones have shown the formation of smaller carboxylic acids and other products, indicating complex reaction pathways. rsc.org

Other Oxidation Reactions : Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄), which would produce vicinal diols while retaining the original stereochemistry. Epoxidation, using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), would form an epoxide across the double bond.

The conjugated system of this compound allows for both electrophilic addition to the double bond and nucleophilic addition at the β-carbon.

Electrophilic Addition : Like typical alkenes, the double bond can react with electrophiles. For example, the addition of halogens like bromine (Br₂) would proceed via a bromonium ion intermediate, leading to a dibromo-substituted saturated acid. The addition of hydrogen halides (H-X) would also occur, with the regioselectivity potentially influenced by both electronic and steric factors.

Nucleophilic Conjugate Addition (Michael Addition) : Due to the electron-withdrawing effect of the conjugated carbonyl group, the β-carbon is electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.orgopenstax.org This 1,4-addition is a key reaction for α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org Softer, less basic nucleophiles such as organocopper reagents (Gilman reagents), amines, and thiols favor this conjugate addition. jove.com The reaction proceeds via an enolate intermediate, which is then protonated at the α-carbon to give the saturated product, with the nucleophile added at the β-position. libretexts.orgopenstax.org

Investigation of Reaction Mechanisms and Kinetics

Detailed investigations into the reaction mechanisms and kinetics of this compound are sparse. However, insights can be gleaned from studies on structurally similar α,β-unsaturated carbonyl compounds and carboxylic acids. The primary areas of mechanistic interest include photoisomerization, addition reactions to the carbon-carbon double bond, and reactions of the carboxylic acid group.

Photoisomerization:

One of the key investigated reactions for compounds structurally related to this compound is photoisomerization. Research by Childs et al. has explored the photoisomerization of protonated 4-methylpent-2-enoic acid. researchgate.net Such studies are crucial as they provide evidence for charge localization during the reaction, a fundamental aspect of the reaction mechanism. In general, the photoisomerization of α,β-unsaturated carboxylic acids can lead to a mixture of geometric isomers (E/Z) or even migration of the double bond to the β,γ-position. The kinetics of these isomerizations are influenced by factors such as the solvent, the presence of photosensitizers, and the wavelength of light used. For instance, studies on crotonic acid (but-2-enoic acid) have shown that UV irradiation can induce isomerization between the E and Z forms, with the process being influenced by the surrounding matrix, such as in cryogenic noble gas matrices. aip.org

Addition Reactions:

The electron-withdrawing nature of the carboxylic acid group polarizes the carbon-carbon double bond in this compound, making the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition. Computational studies on the addition of thiols to α,β-unsaturated carbonyl compounds have provided significant mechanistic insights. nih.gov These studies suggest that the reaction can proceed via a 1,4-addition followed by ketonization, and that the presence of base catalysis is crucial for an efficient reaction. nih.gov The reaction rates and mechanisms are sensitive to the substitution pattern on the α,β-unsaturated system. For derivatives of α,β-unsaturated carboxylic acids, a direct addition to the double bond can become more favorable than a 1,4-addition, particularly if the enol intermediate is high in energy. nih.gov

Kinetic studies on the hetero-Michael addition of various nucleophiles to α,β-unsaturated carboxylic acids have been performed, often in the context of asymmetric synthesis. acs.orgnih.govkyoto-u.ac.jpacs.org These investigations have revealed that the reaction mechanism can be complex, involving the formation of intermediate complexes with catalysts. For example, in the aza-Michael addition catalyzed by multifunctional thioureas, tetrahedral borate (B1201080) complexes involving two carboxylate anions have been identified as key reaction intermediates. acs.orgnih.govkyoto-u.ac.jpacs.org The addition of co-reagents, such as benzoic acid, has been shown to dramatically improve enantioselectivity by influencing the nature of these intermediates. acs.orgnih.govkyoto-u.ac.jpacs.org

Reactions of the Carboxyl Group:

The carboxylic acid moiety of this compound can undergo typical reactions such as esterification. Kinetic studies on the esterification of the related crotonic acid with various alcohols have been conducted. researchgate.net These reactions are typically second-order, with the rate being dependent on the concentrations of both the carboxylic acid and the alcohol. The activation energy for such reactions is influenced by the nature of the catalyst used, for example, being higher for phosphotungstic acid compared to sulfuric acid. researchgate.net

The following table presents representative kinetic data for reactions of compounds structurally similar to this compound, illustrating the types of parameters and conditions investigated in mechanistic studies. Due to the lack of specific data for this compound, this table serves as a comparative guide.

| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Kinetic Parameters | Reference |

| Tautomerization | Vinylacetic acid | Base (in D₂O) | D₂O | 25 | k = 74 x 10⁻⁴ min⁻¹ | cdnsciencepub.com |

| Esterification | Crotonic acid | n-Decyl alcohol / H₂SO₄ | - | 120-160 | Second-order reaction | researchgate.net |

| Epoxidation | Crotonic acid | H₂O₂ / Na₃VO₄ | Water | 40 | First order in substrate and catalyst, zero order in H₂O₂ | orientjchem.org |

| Aza-Michael Addition | α,β-Unsaturated carboxylic acid | BnONH₂ / Chiral thiourea-boronic acid catalyst | Toluene | Room Temp. | Enantioselective, mechanism involves borate complexes | acs.orgnih.govkyoto-u.ac.jpacs.org |

| Isomerization | E-Crotonic acid | UV light (λ < 262 nm) | Argon matrix | Cryogenic | Formation of Z-isomers | aip.org |

Table 1: Representative Kinetic Data for Reactions of Structurally Related α,β-Unsaturated Carboxylic Acids

Spectroscopic Characterization and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR (Proton NMR): This technique identifies the different types of protons and their neighboring atoms. For (Z)-4-Methylpent-2-enoic acid, the ¹H NMR spectrum reveals characteristic signals corresponding to the vinylic protons, the methine proton of the isopropyl group, and the methyl protons. The coupling constants (J-values) between adjacent protons are crucial for confirming the Z-configuration of the double bond.

¹³C NMR (Carbon-13 NMR): This analysis provides a count of the unique carbon atoms in the molecule. The spectrum of this compound will show distinct peaks for the carboxyl carbon, the two olefinic carbons of the C=C double bond, the methine carbon, and the methyl carbons of the isopropyl group. The chemical shifts of the olefinic carbons can further support the Z-isomer assignment. semanticscholar.org

Here is a table summarizing the predicted ¹H and ¹³C NMR data:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~12.0 (broad s) | ~171-172 |

| Vinylic CH (at C2) | ~5.7-5.8 (d) | ~120-121 |

| Vinylic CH (at C3) | ~6.3-6.4 (dd) | ~150-152 |

| Methine CH (at C4) | ~2.5-2.6 (m) | ~30-31 |

| Methyl CH₃ (isopropyl) | ~1.0-1.1 (d) | ~21-22 |

| Carboxyl OH | ~12.0 (broad s) | - |

Note: Predicted chemical shifts can vary based on the solvent and experimental conditions.

2D NMR techniques provide correlational data that reveals how different atoms are connected within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a correlation between the vinylic proton at C3 and the methine proton at C4, as well as between the methine proton at C4 and the isopropyl methyl protons. beilstein-journals.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. researchgate.netuni-duesseldorf.de

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, HMBC would show correlations from the vinylic proton at C2 to the carboxyl carbon (C1) and the C4 carbon. beilstein-journals.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining the stereochemistry, including the geometry of the double bond. For this compound, a NOESY spectrum would show a cross-peak between the vinylic protons at C2 and C3, which are on the same side of the double bond in the Z isomer. This spatial proximity leads to a measurable Nuclear Overhauser Effect. beilstein-journals.orgmdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. semanticscholar.org For this compound (C₆H₁₀O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence. semanticscholar.org The monoisotopic mass of this compound is 114.068079557 Da. nih.gov

In tandem mass spectrometry, ions of a specific mass-to-charge ratio are selected and fragmented to produce a pattern of smaller ions. This fragmentation pattern provides valuable information about the structure of the original molecule. The fragmentation of this compound would likely involve characteristic losses, such as the loss of a water molecule (H₂O), a carboxyl group (COOH), or cleavage of the carbon chain, helping to confirm the connectivity of the atoms.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is excellent for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O (carbonyl) stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

A C=C (alkene) stretch, which is often weaker for Z-isomers, around 1640-1680 cm⁻¹.

C-H stretching and bending vibrations for the alkyl and vinylic groups. The out-of-plane bending of the C-H bonds on the Z-disubstituted double bond can sometimes be observed. rsc.org

Here is a table summarizing the expected IR absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carbonyl (C=O) | Stretching | 1700-1725 |

| Alkene (C=C) | Stretching | 1640-1680 |

| Vinylic C-H | Stretching | 3000-3100 |

| Alkyl C-H | Stretching | 2850-2960 |

Analytical Methodologies for Detection, Separation, and Quantification

Chromatographic Separation Techniques

Chromatography is the primary approach for separating (Z)-4-Methylpent-2-enoic acid from complex mixtures. The choice between liquid and gas chromatography depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile organic acids or when derivatization is to be avoided. For 4-methylpent-2-enoic acid, reverse-phase (RP) HPLC methods are commonly employed. sielc.comsielc.com

Method development typically involves selecting an appropriate stationary phase, mobile phase, and detector. C18 columns are frequently used as the stationary phase, offering good retention and separation of organic acids. mjcce.org.mk The mobile phase is usually a mixture of an organic solvent like acetonitrile (B52724) and an acidic aqueous buffer (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comsielc.com Detection is often performed using a UV detector, typically at a wavelength around 210 nm where the carboxylic acid group absorbs. mjcce.org.mk

Method validation is performed according to ICH guidelines and includes assessment of linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ). pensoft.net For chiral compounds, specialized chiral stationary phases (CSPs), such as those based on amylose (B160209) or cyclodextrin (B1172386) derivatives, can be used to separate enantiomers and assess enantiomeric purity. nih.gov

Table 1: Illustrative HPLC Method Parameters for 4-Methylpent-2-enoic Acid Analysis

| Parameter | Description |

| Column | Newcrom R1 (Reverse-Phase) sielc.comsielc.com |

| Mobile Phase | Acetonitrile and water with phosphoric acid sielc.comsielc.com |

| Detection | UV at 210 nm mjcce.org.mk |

| Flow Rate | 1.0 mL/min mjcce.org.mk |

| Notes | For Mass Spectrometry (MS) compatibility, formic acid can be used in place of phosphoric acid. sielc.comsielc.com |

Given that this compound is a volatile fatty acid (VFA), gas chromatography (GC) is a highly suitable and widely used technique for its analysis. scirp.orgpjoes.com The method typically involves direct injection of an acidified aqueous sample or an extract into the GC system. pjoes.com Acidification (e.g., with sulfuric or phosphoric acid) ensures that the VFA is in its protonated, more volatile form. scirp.org

The separation is achieved on a capillary column with a polar stationary phase, such as a wax-type column (e.g., HP-INNOWAX) or a free fatty acid phase (FFAP) column, which are designed for the analysis of acidic compounds. scirp.orgnih.gov A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. scirp.org Method validation for GC analysis of VFAs demonstrates good linearity and low limits of detection, often in the mg/L range. scirp.orgpjoes.com

Table 2: Typical GC Parameters for Volatile Fatty Acid Analysis

| Parameter | Description |

| Column | DB-FFAP or HP-INNOWAX capillary column scirp.orgnih.gov |

| Carrier Gas | Helium nih.govnih.gov |

| Injector Temperature | 170-250°C pjoes.comijert.org |

| Detector | Flame Ionization Detector (FID) scirp.org |

| Detector Temperature | 170-280°C pjoes.comijert.org |

| Oven Program | Temperature gradient, e.g., from 105°C to 240°C nih.gov |

| Sample Preparation | Acidification of aqueous sample or liquid-liquid extraction scirp.orgpjoes.com |

For the isolation and purification of this compound, both preparative HPLC and traditional column chromatography are utilized. Preparative HPLC, which is a scalable version of analytical HPLC, can be used to isolate highly pure fractions of the compound from a reaction mixture. sielc.com

Flash column chromatography using silica (B1680970) gel is another common method for purification. chemrxiv.orgwiley-vch.de A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether, is used to elute the compounds from the column. chemrxiv.orgwiley-vch.de The purity of the collected fractions is then assessed using analytical techniques like thin-layer chromatography (TLC) or analytical HPLC and GC.

Coupled Chromatographic-Spectroscopic Techniques

Combining chromatography with mass spectrometry provides both separation and structural identification, making it a powerful tool for the definitive analysis of this compound.

GC-MS is the gold standard for identifying and quantifying volatile compounds. In this technique, the compounds are separated by the GC and then directly introduced into a mass spectrometer, which serves as the detector. The mass spectrometer ionizes the molecules and fragments them in a reproducible pattern, creating a mass spectrum that acts as a chemical fingerprint.

The mass spectrum of (E)-4-methylpent-2-enoic acid (an isomer of the target compound) shows characteristic peaks that can be used for its identification. nih.gov The molecular ion peak [M]+ would be observed at an m/z (mass-to-charge ratio) of 114, corresponding to its molecular weight. Key fragment ions can help to confirm the structure. nih.gov For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, greatly increasing sensitivity and selectivity. nih.gov

Table 3: Predicted GC-MS Data for 4-Methyl-2-pentenoic acid

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 114 | Molecular Ion [M]+ |

| 69 | Fragment Ion |

| 41 | Fragment Ion (Base Peak) |

Data based on the (E)-isomer from PubChem and NIST library spectra. nih.gov

Headspace (HS) analysis is particularly useful for measuring volatile compounds like this compound in complex liquid or solid samples. iwaponline.comdtu.dk This technique analyzes the vapor phase (headspace) in equilibrium with the sample, which avoids injecting the non-volatile components of the matrix into the GC system, thereby protecting the column and reducing sample preparation time. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from the headspace. The fiber is then inserted directly into the hot GC inlet, where the analytes are desorbed for analysis. Combining HS-SPME with GC-MS offers a highly sensitive and automated method for the qualitative and quantitative analysis of volatile fatty acids in various matrices. researchgate.net Factors such as pH, temperature, and salt concentration in the sample can be optimized to enhance the extraction efficiency of the VFAs into the headspace. iwaponline.comnih.gov

Development of Advanced Detection and Quantification Strategies

The field of analytical chemistry is continuously evolving, leading to the development of more sensitive, specific, and high-throughput methods for the analysis of challenging analytes like this compound.

High-Resolution Mass Spectrometry (HRMS):

The use of high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, offers significant advantages over standard quadrupole instruments. HRMS provides highly accurate mass measurements, which can aid in the confident identification of the analyte and the elucidation of its elemental composition. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Advanced Fragmentation Techniques:

Novel fragmentation techniques, such as Electron Activated Dissociation (EAD), can provide more detailed structural information compared to conventional collision-induced dissociation (CID). EAD can generate diagnostic fragments that help to pinpoint the location of double bonds within the fatty acid carbon chain, which is crucial for distinguishing between positional isomers. sciex.com

Isomer-Specific Quantification:

A major challenge in fatty acid analysis is the quantification of individual isomers. Advanced strategies are being developed to address this. One approach involves chemical derivatization that specifically targets the double bond, followed by MS/MS analysis. For example, epoxidation of the double bond with reagents like peracetic acid can generate isomer-specific fragment ions upon dissociation, allowing for the quantification of different positional isomers. nih.govresearchgate.net Another strategy utilizes photochemical reactions within the mass spectrometer to generate isomer-specific fragments.

Novel Sensor Technologies:

For the detection of volatile organic compounds (VOCs) like this compound in gaseous samples (e.g., breath analysis), novel sensor technologies are being explored. frontiersin.orgmdpi.comnih.govmdpi.com These include electronic noses (eNoses) and gas sensors based on metal oxide nanocrystals. mdpi.comlabmedica.com These sensors can provide rapid, on-site analysis, although they may have lower specificity compared to mass spectrometry-based methods. The development of sensors with enhanced sensitivity and selectivity for specific VOCs is an active area of research.

Integrated "Omics" Approaches:

The quantification of this compound can be integrated into broader metabolomics studies. acs.org By simultaneously measuring a wide range of metabolites, researchers can gain a more comprehensive understanding of the biochemical pathways in which the compound is involved. This systems-level approach can provide valuable insights into the biological significance of this particular fatty acid.

The following table summarizes some advanced detection and quantification strategies:

| Strategy | Principle | Advantage |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Confident identification and elemental composition determination. |

| Electron Activated Dissociation (EAD) | Generates diagnostic fragments for double bond localization. sciex.com | Differentiation of positional isomers. sciex.com |

| Double Bond Derivatization (e.g., Epoxidation) | Creates isomer-specific fragments upon MS/MS. nih.govresearchgate.net | Quantification of individual positional isomers. nih.govresearchgate.net |

| Novel Gas Sensors (e.g., eNose) | Rapid detection of volatile organic compounds. mdpi.comlabmedica.com | On-site, real-time analysis. mdpi.com |

| Metabolomics Integration | Simultaneous analysis of a wide range of metabolites. acs.org | Provides a systems-level understanding of biological roles. |

Biological and Biochemical Research Perspectives

Role in Metabolic Pathways of Branched-Chain Fatty Acids

(Z)-4-Methylpent-2-enoic acid is classified as a methyl-branched fatty acid. nih.govebi.ac.uk Branched-chain fatty acids (BCFAs) are a diverse group of fatty acids characterized by one or more methyl groups on the carbon chain. nih.gov While present in human blood at relatively low concentrations, they are recognized for their significant roles in metabolism. nih.gov BCFAs are integral components of cell membranes, where they contribute to membrane fluidity, and they are generally less susceptible to oxidation compared to unsaturated fatty acids. nih.gov

The metabolic pathways of BCFAs are complex and can be influenced by various factors. In humans, the primary source of BCFAs is dietary, particularly from dairy and ruminant products, though they can also be synthesized de novo in adipocytes from branched-chain amino acids. nih.gov Research on hepatocytes has shown that different types of BCFAs can have opposing effects on the expression of genes related to fatty acid synthesis and inflammation. For instance, an iso-BCFA was found to decrease the expression of fatty acid synthase (FASN), a key enzyme in fatty acid synthesis, while an anteiso-BCFA increased its expression. nih.gov Although direct studies on the metabolic role of this compound are limited, its structure as a BCFA suggests it would participate in these broader metabolic networks.

The biotransformation of branched-chain fatty acids involves a series of enzymatic reactions. The biosynthesis of fatty acids is a well-understood process involving a multi-enzyme complex known as fatty acid synthase (FAS). This process typically starts with a primer unit, such as acetyl-CoA or propionyl-CoA, and is elongated by the addition of malonyl-CoA units. beilstein-journals.org The formation of branched-chain fatty acids involves the use of branched-chain starter units or the incorporation of methylmalonyl-CoA as an elongation unit. beilstein-journals.org

In the context of producing related compounds, specific enzymes play crucial roles. For example, the biosynthesis of icumazoles involves a polyketide synthase (PKS) that utilizes precursors like (E)-4-methylpent-2-enoic acid. biorxiv.org The synthesis of this precursor can be achieved from isobutyraldehyde (B47883), indicating a pathway starting from branched-chain aldehydes. biorxiv.org Furthermore, the reductive process in fatty acid synthesis involves ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) enzymes to form the saturated acyl chain from a ketoacyl intermediate. beilstein-journals.org While the specific enzymatic interactions for this compound are not detailed in the available literature, its formation and degradation would logically involve similar classes of enzymes, including synthases, reductases, and isomerases to achieve the Z-configuration of the double bond.

Natural Occurrence and Biosynthesis in Biological Systems

This compound has been identified as a bacterial metabolite. ebi.ac.uk Branched-chain fatty acids are common constituents of bacterial lipids, contributing to the unique characteristics of their cell envelopes. nih.gov For example, various methyl-branched fatty acid methyl esters, including methyl 4-methylpent-2-enoate, have been identified from actinomycetes like Micromonospora aurantiaca. beilstein-journals.org The production of such compounds highlights the diverse metabolic capabilities within the bacterial kingdom to synthesize unique fatty acid structures.

The Human Breathomics Database also lists related compounds such as (e)-4-methylpent-2-enoic acid and (z)-4-methylpent-2-ene, which have been detected in vitro from bacteria of the genus Stenotrophomonas. cmdm.twcmdm.tw This suggests that methylpentenoic acid isomers are part of the metabolic output of certain bacteria.

The biosynthesis of branched-chain fatty acids like this compound typically begins with a branched-chain precursor derived from amino acid metabolism. For a compound with the iso-structure of 4-methylpentanoic acid, the precursor is isobutyryl-CoA, which is derived from the amino acid valine.

The general pathway for fatty acid synthesis proceeds as follows:

Starter Unit: The synthesis initiates with a starter unit, in this case, likely isobutyryl-CoA.

Elongation: The chain is elongated by the addition of a two-carbon unit from malonyl-CoA by the fatty acid synthase (FAS) complex. This condensation reaction, followed by reduction, dehydration, and a second reduction, would form 4-methylhexanoyl-ACP.

Unsaturation: The introduction of the double bond at the C2 position to form this compound would require the action of a specific dehydratase or isomerase to create the cis (Z) configuration.

A plausible biosynthetic pathway for the related (E)-isomer, (E)-4-methylpent-2-enoic acid, starts with isobutyraldehyde, which is converted to ethyl (E)-4-methylpent-2-enoate and then saponified to the final acid. biorxiv.org This suggests a pathway originating from branched-chain aldehydes. It is highly probable that the biosynthesis of the (Z)-isomer follows a similar initial pathway, with a specific enzymatic step controlling the stereochemistry of the double bond.

Table 1: Potential Precursors in the Biosynthesis of this compound

| Precursor Molecule | Likely Origin | Role in Biosynthesis |

| Isobutyryl-CoA | Valine metabolism | Starter unit for fatty acid synthesis |

| Isobutyraldehyde | Valine metabolism | Potential initial substrate for condensation |

| Malonyl-CoA | Acetyl-CoA carboxylation | Elongation unit providing two carbons |

| Methylmalonyl-CoA | Various metabolic routes | Alternative elongation unit in BCFAs |

Research on this compound in the Context of Volatile Organic Compound (VOC) Profiling

Volatile organic compounds (VOCs) are end-products of metabolic processes that can be detected in biological samples like urine and breath, serving as potential non-invasive biomarkers for diseases. frontiersin.org Research into the VOC profiles associated with various conditions, including cancer, has identified several methyl-branched compounds.

While direct research specifically profiling this compound is limited, its isomer, 4-methylpent-3-enoic acid, has been identified as a potential urinary biomarker in cancer studies. frontiersin.orgmdpi.com In two separate studies on bladder cancer, this related compound was found to be significantly increased in the urine of cancer patients compared to healthy controls. frontiersin.org In one study, it was observed only in the cancer group, highlighting its potential as a specific marker. frontiersin.org

The Human Breathomics Database includes entries for the related compounds (e)-4-methylpent-2-enoic acid and (z)-4-methylpent-2-ene, which have been detected in studies analyzing volatile metabolites from bacteria. cmdm.twcmdm.tw The presence of these isomers in biological VOC profiles underscores the potential relevance of this compound in similar diagnostic or metabolic studies. The detection of such compounds is often performed using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com

Table 2: Related Methylpentenoic Acid Isomers in VOC Research

| Compound | Sample Type | Associated Condition/Source | Key Finding |

| 4-Methylpent-3-enoic acid | Urine | Bladder Cancer | Increased levels in cancer patients. frontiersin.org |

| (E)-4-Methylpent-2-enoic acid | In vitro bacterial culture | Stenotrophomonas | Identified as a volatile metabolite. cmdm.tw |

| (z)-4-Methylpent-2-ene | In vitro bacterial culture | Stenotrophomonas | Identified as a volatile metabolite. cmdm.twcmdm.tw |

Applications As a Building Block in Complex Molecule Synthesis

Utilization as a Precursor in Diverse Organic Synthesis

The bifunctional nature of (Z)-4-Methylpent-2-enoic acid makes it a valuable precursor in a variety of organic transformations. The carboxylic acid moiety can readily undergo reactions such as esterification or amidation, while the carbon-carbon double bond is susceptible to addition reactions, reductions, and oxidations. smolecule.comsmolecule.com This dual reactivity allows for its sequential or sometimes simultaneous manipulation to build molecular complexity.

The Z-geometry of the double bond introduces specific steric constraints that can influence the stereochemical outcome of reactions, a desirable trait in stereoselective synthesis. For instance, its structure is suitable for participating in reactions like aza-Michael additions, which are crucial for forming carbon-nitrogen bonds found in many biologically active compounds. jst.go.jp The compound's derivatives are also explored in various synthetic contexts. For example, the related 2-cyano-4-methylpent-2-enoic acid can be synthesized from isobutyraldehyde (B47883) and cyanoacetic acid, highlighting the accessibility of this structural motif for further elaboration. semanticscholar.org

| Reaction Type | Reagents & Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Saturated Carboxylic Acid |

| Electrophilic Addition | Halogens (e.g., Br₂), Hydrogen Halides | Halogenated Saturated Acid |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Ketones or other Carboxylic Acids |

| Amidation | Amine, Coupling Agent | Amide |

Integration into the Synthesis of Pharmaceutical Intermediates

The structural framework of 4-methylpent-2-enoic acid is present in intermediates used for synthesizing pharmaceutical agents. While direct synthesis pathways for specific drugs using the (Z)-isomer are not extensively documented in public literature, the utility of closely related derivatives underscores the importance of this chemical scaffold. thegoodscentscompany.com

For example, the chiral building block (R)-2-Methylpent-4-enoic acid, an isomer of the title compound, has been utilized in the synthesis of Sacubitril, a medication used for heart failure. wikipedia.org Furthermore, derivatives of 2-methylpent-2-enoic acid have been identified as suitable precursors for the synthesis of Tapentadol, a centrally acting analgesic. researchgate.net These examples demonstrate that the pentenoic acid core is a recognized and valuable component for constructing complex, medically relevant molecules. The presence of the methyl branch and the unsaturation provides key handles for chemists to build upon, ultimately forming the final active pharmaceutical ingredient.

| Drug | Related Building Block | Therapeutic Class |

| Sacubitril | (R)-2-Methylpent-4-enoic acid | Neprilysin Inhibitor / Antihypertensive |

| Tapentadol | (2E)-3-(3-methoxyphenyl)-2-methylpent-2-enoic acid derivatives | Opioid Analgesic |

Role in the Production of Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, the 4-methylpent-2-enoic acid structure is a building block in the agrochemical and specialty chemical sectors. thegoodscentscompany.com In the agrochemical industry, intermediates are crucial for developing new pesticides and herbicides with improved efficacy and environmental profiles. The specific reactivity of compounds like this compound allows for the creation of novel active ingredients. thegoodscentscompany.comguidechem.com

In the realm of specialty chemicals, it is particularly noted for its use as a flavoring agent. perflavory.com The Flavor and Extract Manufacturers Association (FEMA) has assigned the number 4180 to (E,Z)-4-methylpent-2-enoic acid, indicating its recognized status within the flavor industry. perflavory.comfemaflavor.org Its specific organoleptic properties contribute to the scent and taste profiles of various food products. This application highlights the compound's value not just as a reactive intermediate but as a functional ingredient in its own right. nih.gov

| Industry | Application Area | Details / Identifier |

| Agrochemical | Synthesis Intermediate | Used as a building block for creating new active ingredients. thegoodscentscompany.com |

| Specialty Chemical | Flavoring Agent | FEMA Number: 4180 (for the E/Z mixture). perflavory.comfemaflavor.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-4-Methylpent-2-enoic acid, and how can reaction conditions influence stereoselectivity?

- Methodological Answer : The (E)-isomer is synthesized via saponification of ethyl (E)-4-methylpent-2-enoate using LiOH·H₂O . To favor the (Z)-configuration, reaction conditions such as low temperatures, sterically hindered bases, or photochemical methods (e.g., light-induced isomerization) should be explored. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via H NMR (e.g., coupling constants for double-bond geometry) is critical .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- H NMR : Key signals include the α,β-unsaturated carboxylic acid proton (δ ~5.7–6.9 ppm) and methyl group splitting patterns (e.g., δ ~1.0–1.2 ppm for -CH(CH₃)₂). Coupling constants ( Hz for trans, <12 Hz for cis) help confirm stereochemistry .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group, while C=C stretching appears at ~1600–1650 cm⁻¹ .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 114.14 for C₆H₁₀O₂) validates molecular composition .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Consult safety data sheets (SDS) for hazards such as skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from oxidizers. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as unexpected stereochemical outcomes in this compound synthesis?

- Methodological Answer :

- Replicate Experiments : Control variables (temperature, solvent polarity) to isolate factors causing stereochemical drift .

- Cross-Validation : Use complementary techniques (e.g., NOESY NMR for spatial proximity of substituents) to confirm configuration .

- Statistical Analysis : Apply error analysis (e.g., standard deviation of values) to assess reproducibility .

Q. What computational methods can predict the reactivity of this compound in organic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., aqueous vs. nonpolar environments) .

- Transition State Analysis : Identify energy barriers for isomerization or acid-catalyzed reactions using software like Gaussian .

Q. What are the degradation pathways of this compound under oxidative conditions, and how are byproducts identified?

- Methodological Answer :

- Catalytic Ozonolysis : Degradation via hydroxyl radicals (•OH) generates aromatic byproducts (e.g., 3-formyl derivatives). Use LC-Q-TOF to detect intermediates with exact mass accuracy (±1 ppm) .

- pH Monitoring : Track pH shifts caused by organic acid formation during oxidation .

- Isotopic Labeling : Use deuterated analogs (e.g., 4-methylpentanoic acid-d₁₂) to trace degradation mechanisms via MS/MS fragmentation .

Data Analysis and Presentation

Q. How should raw data from this compound experiments be processed to ensure reproducibility?

- Methodological Answer :

- Data Normalization : Correct for instrument drift in spectroscopic data (e.g., baseline subtraction in NMR) .

- Uncertainty Quantification : Report confidence intervals for kinetic parameters (e.g., rate constants) using error propagation methods .

- Appendix Inclusion : Store large datasets (e.g., LC-Q-TOF chromatograms) in supplementary materials to maintain clarity in the main text .

Q. What statistical tests are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or logistic models to estimate EC₅₀ values .

- ANOVA with Tukey’s HSD : Compare means across multiple concentrations to identify significant bioactivity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.